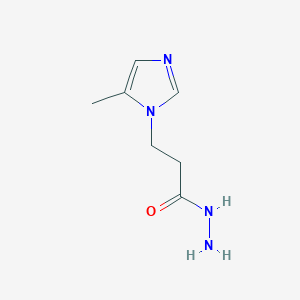

![molecular formula C14H15IN2O3 B3082210 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid CAS No. 1119471-85-0](/img/structure/B3082210.png)

3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid

Vue d'ensemble

Description

“3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole rings are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound also contains an iodine atom and a methoxy group attached to a benzoic acid moiety .

Chemical Reactions Analysis

Pyrazole-based compounds are known for their broad range of chemical and biological properties . They can participate in various chemical reactions, but the specific reactions involving “this compound” are not detailed in the available resources.Applications De Recherche Scientifique

Synthesis and Molecular Structure

- Regiospecific Synthesis and Structure Determination : A study on the synthesis of structurally similar compounds shows the regiospecific nature of the synthesis process. The study highlights that accurate structure determination of such compounds often requires single-crystal X-ray analysis, as spectroscopic techniques may not provide unambiguous results (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions

- Suzuki Cross-Coupling Reaction : A paper discusses the Suzuki cross-coupling reaction involving similar compounds, where the optimization of the process to obtain biaryls in good yield is described. This illustrates the compound's potential in facilitating complex organic reactions (Chaumeil, Signorella, & Drian, 2000).

Potential Medical Applications

- Synthesis of Bidentate Ligands and Cytotoxicity : Research on the synthesis of bis(pyrazol-1-yl)alkane derivatives, including compounds structurally similar to the given chemical, has been used to explore their cytotoxicity against monocytic leukemia cells. This points to potential medical applications in cancer research (Zatonskaya et al., 2016).

Corrosion Inhibition

- Density Functional Theory (DFT) Study for Corrosion Inhibition : A DFT study of bipyrazolic-type organic compounds, including similar structures, was conducted to evaluate their potential as corrosion inhibitors. This research contributes to understanding how such compounds can be applied in materials science to prevent corrosion (Wang et al., 2006).

Microbial Metabolism

- Microbial Culture and Metabolism : Research involving the microbial transformation of gallic acid includes the study of related compounds, demonstrating that microbial cultures can be used to generate mammalian metabolites of related analogs. This has implications for pharmacological and toxicological research (Hsu et al., 2007).

Molecular Conformation

- Hydrogen Bonding and Molecular Conformation : Studies on 1-aryl-1H-pyrazole derivatives, which share structural similarities, show complex hydrogen-bonded framework structures. Understanding these structures is essential in fields like crystallography and molecular design (Asma et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, involved in different biological pathways .

Mode of Action

For instance, some imidazole and pyrazole derivatives have been shown to inhibit enzymes, block receptors, or disrupt protein function . The specific interactions depend on the structure of the compound and the nature of the target.

Biochemical Pathways

For example, some imidazole and pyrazole derivatives have been found to have antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antioxidant activities . These activities suggest that these compounds may affect pathways related to inflammation, cell proliferation, glucose metabolism, and oxidative stress.

Result of Action

For example, some imidazole and pyrazole derivatives have been found to inhibit enzyme activity, block receptor signaling, disrupt protein function, and induce cell death .

Propriétés

IUPAC Name |

3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15IN2O3/c1-8-13(15)9(2)17(16-8)7-11-6-10(14(18)19)4-5-12(11)20-3/h4-6H,7H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROWMMDEJJFBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B3082128.png)

![3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B3082133.png)

![4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid](/img/structure/B3082146.png)

![4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B3082154.png)

![3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde](/img/structure/B3082164.png)

![8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082178.png)

![(1E)-2-chloro-N'-{[4-(morpholin-4-yl)-4-oxobutanoyl]oxy}ethanimidamide](/img/structure/B3082182.png)

![1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid](/img/structure/B3082188.png)

![2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine](/img/structure/B3082195.png)

![3-(7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3082233.png)

![Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate](/img/structure/B3082238.png)